Sensory Potency: 2,4-Decadienal Odor Threshold vs. Other Lipid Aldehydes
In a meat model system, (E,E)-2,4-decadienal exhibited a detectable odor threshold (DOT) of 0.47 ppm, demonstrating significantly higher sensory potency compared to hexanal (5.87 ppm), t-2-hexenal (7.87 ppm), t-2-octenal (4.20 ppm), and pentanal (2.67 ppm) [1]. The compound was consistently described with 'rancid' and 'painty' notes, crucial for detecting early-stage lipid oxidation.
| Evidence Dimension | Detectable Odor Threshold (DOT) |
|---|---|
| Target Compound Data | 0.47 ppm |
| Comparator Or Baseline | Hexanal: 5.87 ppm; t-2-Hexenal: 7.87 ppm; t-2-Octenal: 4.20 ppm; Pentanal: 2.67 ppm; Heptanal: 0.23 ppm |
| Quantified Difference | 2,4-Decadienal threshold is 12.5× lower than hexanal, 16.7× lower than t-2-hexenal, and 8.9× lower than t-2-octenal |
| Conditions | Lean ground beef; 10-member trained sensory panel; triangle tests |
Why This Matters
Superior sensory potency allows for detection of oxidative rancidity at much lower concentrations, enabling earlier quality control interventions and more precise flavor formulation at lower usage levels.
- [1] Brewer MS, Vega JD. Detectable Odor Thresholds of Selected Lipid Oxidation Compounds in a Meat Model System. J Food Sci. 1995;60(3):592-595. View Source
